molecular formula C9H11NO2 B1628087 1-(5-Amino-2-methoxyphenyl)ethanone CAS No. 85276-70-6

1-(5-Amino-2-methoxyphenyl)ethanone

Cat. No.: B1628087
CAS No.: 85276-70-6
M. Wt: 165.19 g/mol
InChI Key: AIDRUCBIROYFNK-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

85276-70-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,10H2,1-2H3

InChI Key

AIDRUCBIROYFNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)N)OC

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(2-methoxy-5-nitro-phenyl)-ethanone (350 mg, 1.8 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (70 mg) at atmospheric pressure until no further absorption of gas took place. The reaction mixture was then filtered over celite and the filtrate concentrated under reduced pressure to give 1-(5-amino-2-methoxy-phenyl)-ethanone (250 mg, 85%) as a solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The above-identified compound (2.13 g) was obtained by processing Intermediate 72 (2.50 g) through reaction and after-treatment in accordance with the procedures of the step C of Example 63. Rf=0.38 (methanol/chloroform of 1/19).
[Compound]
Name
compound
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Hydrochloric acid (6M, 50 ml) was added to a mixture of N-(3-acetyl-4-methoxyphenyl)acetamide (10.34 g, 50 mmol) and ethanol (150 ml) and the mixture was stirred under reflux for 8 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. Water (100 ml) was added and the pH was adjusted to 10.0 with saturated aqueous potassium carbonate. The mixture was extracted with dichloromethane (3×100 ml) and the combined organic fractions were dried (MgSO4) and evaporated under reduced pressure to give 1-(5-amino-2-methoxyphenyl)ethanone as a dark oil (8.16 g, 99%), 1H NMR (CDCl3) δ 7.09 (1H, d, J=2.8 Hz), 6.82 (2H, m), 3.84 (3H, s), and 3.34 (2H, br. s), 2.59 (3H, s). m/e (CI+) 166 (MH+).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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